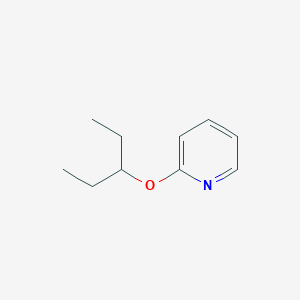
2-(3-Pentanyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pentanyloxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the pentanyloxy group at the 2-position of the pyridine ring imparts unique chemical and physical properties to the compound. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentanyloxy)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloropyridine with 3-pentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with 3-pentylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Pentanyloxy)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Bases such as potassium carbonate, sodium hydride, and catalysts like palladium in organic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Pentanyloxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Pentanyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Similar structure with a methoxy group at the 2-position.
2-Ethoxypyridine: Similar structure with an ethoxy group at the 2-position.
2-Butoxypyridine: Similar structure with a butoxy group at the 2-position.
Uniqueness
2-(3-Pentanyloxy)pyridine is unique due to the presence of the pentanyloxy group, which imparts distinct chemical and physical properties compared to other alkoxypyridines. This uniqueness can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
551945-15-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-pentan-3-yloxypyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9(4-2)12-10-7-5-6-8-11-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
DZNJJGQVWVHLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















